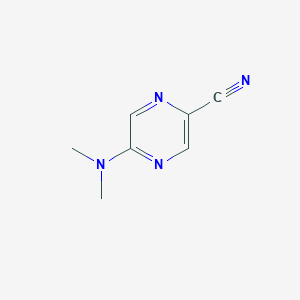

5-(Dimethylamino)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

5-(dimethylamino)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11(2)7-5-9-6(3-8)4-10-7/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOIJJUGROUJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274033 | |

| Record name | 5-(Dimethylamino)-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221295-05-2 | |

| Record name | 5-(Dimethylamino)-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221295-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)-2-pyrazinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)pyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-(Dimethylamino)pyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)pyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine ring scaffold, a core structure found in numerous biologically active molecules and approved pharmaceuticals.[1] The pyrazine moiety itself is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, offering insights into its potential applications, particularly in the realm of drug discovery as a kinase inhibitor.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and drug development. These properties influence its behavior in biological systems, its formulation characteristics, and its stability under various conditions.

Molecular Structure and Identifiers:

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₈N₄[2]

-

Molecular Weight: 148.17 g/mol [2]

-

CAS Number: 221295-05-2[2]

-

Canonical SMILES: CN(C)C1=NC=C(N=C1)C#N[2]

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0.8 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 52.8 Ų | [2] |

Basicity (pKa):

Solubility:

Specific experimental solubility data for this compound in various solvents is not extensively documented. However, based on its structure, some general predictions can be made. The presence of the polar nitrile and dimethylamino groups, along with the nitrogen atoms in the pyrazine ring, suggests that the molecule will have some solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is expected to be limited due to the presence of the aromatic ring and the methyl groups. The shake-flask method is the gold standard for experimentally determining thermodynamic solubility.[3]

Stability:

Under normal laboratory conditions, this compound is expected to be a stable compound. However, like many organic molecules, it may be sensitive to strong acids, strong bases, and high temperatures. The nitrile group could be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or amide. Thermal decomposition studies, such as thermogravimetric analysis (TGA), would be necessary to determine its thermal stability profile.[4] It is recommended to store the compound in a cool, dry place, away from light and strong oxidizing agents.

Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 5-chloropyrazine-2-carbonitrile, with dimethylamine.

Workflow for the Synthesis of this compound:

Sources

An In-Depth Technical Guide to 5-(Dimethylamino)pyrazine-2-carbonitrile (CAS Number: 221295-05-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of targeted therapies. This guide focuses on a specific, yet highly promising derivative: 5-(Dimethylamino)pyrazine-2-carbonitrile. While this compound is primarily available as a research chemical, its structural motifs suggest significant potential as a versatile building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibition.[3] This document aims to provide a comprehensive technical overview, synthesizing available data with expert scientific insights to empower researchers in their exploration of this intriguing molecule.

Core Molecular Attributes and Physicochemical Profile

This compound is a substituted pyrazine characterized by a dimethylamino group at the 5-position and a nitrile group at the 2-position. These functional groups significantly influence the molecule's reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 221295-05-2 | [4] |

| Molecular Formula | C₇H₈N₄ | [4] |

| Molecular Weight | 148.17 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CN(C)C1=NC=C(N=C1)C#N | [3] |

| Appearance | Expected to be a solid | - |

| Storage | Inert atmosphere, room temperature | [3] |

Note: Some physical properties like appearance and melting point are not consistently reported in public literature and should be determined empirically.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

The proposed synthesis is a two-step process, starting from commercially available pyrazine-2-carboxamide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Dimethylamino)-2-pyrazinecarbonitrile | C7H8N4 | CID 45088191 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(Dimethylamino)pyrazine-2-carbonitrile molecular structure and formula

An In-depth Technical Guide to 5-(Dimethylamino)pyrazine-2-carbonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with advanced heterocyclic scaffolds. We will explore the molecular architecture, synthesis, and strategic applications of this compound, a key intermediate in modern pharmaceutical research.

Introduction: The Strategic Importance of the Pyrazine Core

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and experimental drugs.[1] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions make it a cornerstone of drug design.[2] Molecules like the antimycobacterial agent Pyrazinamide and the diuretic Amiloride underscore the therapeutic versatility of this heterocycle.[1]

Within this class, this compound emerges as a particularly valuable building block. The strategic placement of a strong electron-donating group (dimethylamino) and a powerful electron-withdrawing/functionalizable group (carbonitrile) on the pyrazine ring creates a molecule with distinct reactivity and broad synthetic potential. This guide provides an in-depth analysis of its structure, properties, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Molecular Structure and Chemical Identity

A precise understanding of a molecule's identity is fundamental to its application. This compound is an aromatic heterocycle characterized by a central pyrazine ring substituted at the C2 and C5 positions.

The molecular formula is C₇H₈N₄, with a molecular weight of 148.17 g/mol .[3] Its structure is unambiguously defined by various identifiers, crucial for database searching and regulatory documentation.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 221295-05-2 | PubChem[3] |

| Molecular Formula | C₇H₈N₄ | PubChem[3] |

| Molecular Weight | 148.17 g/mol | PubChem[3] |

| SMILES | CN(C)C1=NC=C(N=C1)C#N | PubChem[3] |

| InChIKey | SOOIJJUGROUJPT-UHFFFAOYSA-N | PubChem[3] |

The arrangement of the dimethylamino and carbonitrile groups imparts a significant dipole moment to the molecule and dictates its reactivity, which will be explored in subsequent sections.

Caption: 2D Molecular Structure of this compound.

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic strategy can be devised from fundamental principles of heterocyclic chemistry. The most logical approach involves a nucleophilic aromatic substitution (SₙAr) reaction on a suitably activated pyrazine precursor.

Causality in Experimental Design: The choice of a halogenated pyrazine, such as 5-chloropyrazine-2-carbonitrile, as the starting material is strategic. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing effect of both the nitrile group and the ring nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate. Dimethylamine serves as a potent, readily available nucleophile.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 5-chloropyrazine-2-carbonitrile (1.0 eq) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.5 M concentration), add a mild inorganic base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Nucleophile Addition: Add a solution of dimethylamine (2.0-2.5 eq, typically as a 2M solution in THF or generated in situ from dimethylamine hydrochloride) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C). The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction on the electron-deficient pyrazine ring.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Profile

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing formulation strategies.

Table 2: Computed Physicochemical Properties

| Property | Value | Details | Source |

|---|---|---|---|

| XlogP | 0.8 | A measure of lipophilicity. | PubChemLite[4] |

| Monoisotopic Mass | 148.07489 Da | The exact mass of the most abundant isotope. | PubChemLite[4] |

| Topological Polar Surface Area (TPSA) | 52.8 Ų | Predicts transport properties like cell permeability. | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | Number of atoms that can accept a hydrogen bond. | PubChem[3] |

| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen bond. | PubChem[3] |

Expected Spectroscopic Signatures

A self-validating protocol requires rigorous characterization of the final compound. The expected spectroscopic data are as follows:

-

¹H NMR: The spectrum should show two singlets in the aromatic region corresponding to the two non-equivalent protons on the pyrazine ring. Another singlet, integrating to six protons, would be observed in the upfield region (typically ~3.0-3.5 ppm) corresponding to the two equivalent methyl groups of the dimethylamino moiety.

-

¹³C NMR: The spectrum will reveal seven distinct carbon signals. The carbon of the nitrile group will appear significantly downfield (~115-120 ppm). The four aromatic carbons will have distinct chemical shifts, and a signal for the methyl carbons will be present in the aliphatic region (~40 ppm).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C≡N (nitrile) stretch is expected in the range of 2220-2240 cm⁻¹. C-H stretching from the aromatic and methyl groups, as well as C=N and C=C stretching from the pyrazine ring, will also be present.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at an m/z of approximately 149.082.[4] Other adducts, such as with sodium [M+Na]⁺, may also be observed.[4]

Table 3: Predicted Mass Spectrometry Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 149.08217 |

| [M+Na]⁺ | 171.06411 |

| [M+K]⁺ | 187.03805 |

| [M-H]⁻ | 147.06761 |

Source: PubChemLite[4]

Applications in Drug Development: A Versatile Scaffold

The true value of this compound lies in its role as a versatile intermediate for constructing more complex drug candidates. The two functional groups offer orthogonal reactivity, allowing for selective chemical transformations.

-

The Nitrile Group: This group is a synthetic linchpin. It can be:

-

Hydrolyzed to a carboxylic acid or amide, providing a key handle for amide bond formation. Pyrazinamide, for instance, is an amide derivative of pyrazinecarboxylic acid.[5]

-

Reduced to a primary amine, which can be further functionalized.

-

Converted to a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

-

-

The Dimethylamino Group: As a strong activating group, it influences the electronics of the pyrazine ring and can participate in key binding interactions within a protein target.

-

The Pyrazine Core: The ring nitrogens can act as hydrogen bond acceptors, a critical interaction in many enzyme active sites. For example, related pyrazine-containing compounds have been developed as potent inhibitors of Checkpoint Kinase 1 (CHK1), a key target in oncology, for the treatment of various cancers including lung, breast, and ovarian cancer.[6]

Caption: Synthetic utility of this compound in drug discovery.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as hazardous and must be handled with appropriate precautions.

Table 4: GHS Hazard and Precautionary Information

| Category | Code | Description |

|---|---|---|

| Hazard Statements | H302 | Harmful if swallowed.[3] |

| H315 | Causes skin irritation.[3] | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Sources: PubChem, Fisher Scientific[3][7][8]

Handling and Storage Protocols

-

Handling: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid generating dust or aerosols. Do not eat, drink, or smoke in the handling area.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9] An inert atmosphere is recommended for long-term storage to prevent degradation.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done via a licensed waste disposal company.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined molecular structure, predictable reactivity, and versatile functional handles make it an invaluable starting point for the synthesis of novel therapeutic agents. By understanding its chemical properties, synthetic pathways, and potential applications, research and development professionals can leverage this scaffold to accelerate the discovery of next-generation medicines. This guide provides the foundational knowledge and practical insights necessary for its safe and effective implementation in advanced research programs.

References

- African Rock Art. This compound.

-

PubChem. 5-(Dimethylamino)-2-pyrazinecarbonitrile | C7H8N4 | CID 45088191. National Center for Biotechnology Information. Available from: [Link]

- PubChemLite. This compound (C7H8N4).

-

Chemsrc. Pyrazinecarbonitrile | CAS#:19847-12-2. Available from: [Link]

-

PubChem. Pyrazinecarbonitrile | C5H3N3 | CID 73172. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Available from: [Link]

- Google Patents. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.

- Google Patents. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 5-(Dimethylamino)-2-pyrazinecarbonitrile | C7H8N4 | CID 45088191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H8N4) [pubchemlite.lcsb.uni.lu]

- 5. orgsyn.org [orgsyn.org]

- 6. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. Pyrazinecarbonitrile - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 5-(Dimethylamino)pyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)pyrazine-2-carbonitrile is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its pyrazine core, substituted with a dimethylamino group and a nitrile moiety, offers a versatile scaffold for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive exploration of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

The pyrazine ring system is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the functionalization of this important scaffold.[1] The synthesis of this compound leverages this reactivity, typically involving the displacement of a leaving group at the 5-position of a pyrazine-2-carbonitrile precursor by dimethylamine.

This document will primarily focus on a robust and commonly employed two-step synthetic strategy, which involves the initial preparation of a 5-halopyrazine-2-carbonitrile intermediate, followed by a nucleophilic aromatic substitution with dimethylamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[2] This information is essential for its handling, purification, and characterization.

| Property | Value |

| Molecular Formula | C₇H₈N₄ |

| Molecular Weight | 148.17 g/mol |

| CAS Number | 221295-05-2 |

| Appearance | Solid (form may vary) |

| Storage | Inert atmosphere, room temperature |

Synthetic Pathway Exploration

The most prevalent and practical synthetic route to this compound proceeds through a two-step sequence. The first step involves the synthesis of a suitable precursor, typically a 5-halopyrazine-2-carbonitrile. The second step is the nucleophilic aromatic substitution of the halogen with dimethylamine.

Step 1: Synthesis of 5-Halopyrazine-2-carbonitrile Precursors

Two common halogenated precursors are 5-chloropyrazine-2-carbonitrile and 5-bromopyrazine-2-carbonitrile. The choice between these intermediates often depends on the availability of starting materials and the desired reactivity in the subsequent step.

A regioselective method for the preparation of 5-chloropyrazine-2-carbonitrile starting from pyrazine-2-carboxamide has been reported.[3] This transformation involves a chlorination/dehydration reaction.

Experimental Protocol: Synthesis of 5-Chloropyrazine-2-carbonitrile

Materials:

-

Pyrazine-2-carboxamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of pyrazine-2-carboxamide in toluene, add a catalytic amount of DMF.

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-chloropyrazine-2-carbonitrile.

5-Bromopyrazine-2-carbonitrile can be synthesized from 5-aminopyrazine-2-carbonitrile via a Sandmeyer-type reaction.[4] This reaction involves the diazotization of the amino group followed by displacement with a bromide ion.

Experimental Protocol: Synthesis of 5-Bromopyrazine-2-carbonitrile

Materials:

-

5-Aminopyrazine-2-carbonitrile

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile

-

1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve copper(II) bromide and tert-butyl nitrite in acetonitrile.

-

In a separate flask, dissolve 5-aminopyrazine-2-carbonitrile in acetonitrile.

-

Slowly add the solution of 5-aminopyrazine-2-carbonitrile dropwise to the stirred solution of copper(II) bromide and tert-butyl nitrite at room temperature.

-

Heat the reaction mixture and stir for a specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and dilute it with ethyl acetate.

-

Wash the organic layer with 1N hydrochloric acid and then with water.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-bromopyrazine-2-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution with Dimethylamine

This final step involves the reaction of the 5-halopyrazine-2-carbonitrile with dimethylamine to yield the target compound, this compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyrazine nitrogens and the nitrile group facilitates the attack of the nucleophile (dimethylamine) at the carbon bearing the halogen.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Chloropyrazine-2-carbonitrile (or 5-bromopyrazine-2-carbonitrile)

-

Dimethylamine (as a solution in a suitable solvent like THF or as a gas)

-

A suitable solvent such as Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF)

-

A base (optional, e.g., potassium carbonate, triethylamine)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-chloropyrazine-2-carbonitrile in a suitable solvent (e.g., THF) in a pressure-rated reaction vessel.

-

Add a solution of dimethylamine (typically a 2M solution in THF or an excess of aqueous dimethylamine).

-

If necessary, add a base to scavenge the hydrohalic acid formed during the reaction.

-

Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. The reaction time will vary depending on the substrate and temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter it off. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reaction Pathway Visualization

The overall synthetic pathway can be visualized as follows:

Caption: General synthetic pathways to this compound.

Data Presentation

Spectroscopic Data Comparison

The following table summarizes key spectroscopic data for the starting materials and the final product, which is crucial for reaction monitoring and product characterization.[1]

| Compound | ¹H NMR (δ, ppm) in CDCl₃ | IR (cm⁻¹) | MS (m/z) |

| 5-Aminopyrazine-2-carbonitrile | 8.35 (d, J=1.5 Hz, 1H), 7.95 (d, J=1.5 Hz, 1H), 5.10 (br s, 2H) | ~3400-3200 (N-H), ~2220 (C≡N) | 120.04 [M]⁺ |

| 5-Bromopyrazine-2-carbonitrile | 8.85 (d, J=1.5 Hz, 1H), 8.95 (d, J=1.5 Hz, 1H) | ~2230 (C≡N) | 182.95, 184.95 [M]⁺, [M+2]⁺ |

| This compound | ~8.1 (s, 1H), ~7.8 (s, 1H), ~3.2 (s, 6H) | ~2215 (C≡N) | 148.08 [M]⁺ |

Note: The ¹H NMR chemical shifts for this compound are approximate and may vary depending on the solvent and concentration.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of heterocyclic chemistry, particularly nucleophilic aromatic substitution. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable building block for their discovery programs. Careful optimization of reaction conditions and purification procedures will ensure high yields and purity of the final product, facilitating its use in the synthesis of novel and potentially life-saving therapeutics.

References

-

PubChemLite. This compound (C7H8N4). [Link]

-

PubChem. 5-(Dimethylamino)-2-pyrazinecarbonitrile. [Link]

-

African Rock Art. This compound. [Link]

-

Jampilek, J., Dolezal, M., & Satinsky, D. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Current Organic Chemistry, 9(1), 49-60. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73833, Pyrazine-2-carboxamide. [Link]

Sources

An In-depth Technical Guide to 5-(Dimethylamino)pyrazine-2-carbonitrile: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylamino)pyrazine-2-carbonitrile is a substituted pyrazine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitrile group and the electron-donating dimethylamino group on the pyrazine core, make it an attractive scaffold for the synthesis of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this important chemical entity. While a singular "discovery" paper for this compound is not readily identifiable in the public domain, its history is intertwined with the broader exploration of pyrazine chemistry for pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.[1]

| Property | Value |

| CAS Number | 221295-05-2 |

| Molecular Formula | C₇H₈N₄ |

| Molecular Weight | 148.17 g/mol |

| IUPAC Name | This compound |

| SMILES | CN(C)C1=NC=C(N=C1)C#N |

| Appearance | Typically a solid |

| Storage | Inert atmosphere, room temperature |

Historical Context and Postulated Discovery

The precise date and laboratory of the first synthesis of this compound are not prominently documented in scientific literature. Its emergence is likely rooted in the broader pursuit of novel pyrazine-based compounds for drug discovery, where the pyrazine scaffold is recognized for its presence in numerous biologically active molecules.[2] The development of synthetic methodologies for functionalizing pyrazine rings, particularly through nucleophilic aromatic substitution, paved the way for the creation of a vast library of derivatives, including the title compound.

It is highly probable that this compound was first synthesized as an intermediate in a multi-step synthesis campaign aimed at producing more complex pharmaceutical candidates. Its CAS number, 221295-05-2, was assigned to ensure its unique identification in chemical databases and literature.[3][4]

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a leaving group, typically a halogen, from an activated pyrazine ring by dimethylamine.

dot

Sources

Spectroscopic Characterization of 5-(Dimethylamino)pyrazine-2-carbonitrile: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic methodologies for the characterization of 5-(Dimethylamino)pyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] Drawing upon established principles and comparative data from related pyrazine derivatives, this document offers field-proven insights into the expected spectral features and the rationale behind the selection of experimental parameters. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of such molecules.

Molecular Structure and Properties

This compound possesses a pyrazine core, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[2] The structure is further functionalized with a strong electron-donating dimethylamino group at the 5-position and an electron-withdrawing cyano group at the 2-position. This electronic arrangement significantly influences the molecule's chemical properties and its spectroscopic signature.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄ | PubChem[4] |

| Molecular Weight | 148.17 g/mol | PubChem[4] |

| Monoisotopic Mass | 148.0749 Da | PubChem[4][5] |

| XLogP3 | 0.8 | PubChem[4] |

Below is a diagram illustrating the molecular structure of this compound, with atoms numbered for clarity in the subsequent spectroscopic discussions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting signals for the two aromatic protons and the six protons of the dimethylamino group.

-

Aromatic Protons (H-3 and H-6): The pyrazine ring protons are expected to appear as two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). Due to the electronic effects of the substituents, H-3, being adjacent to the electron-withdrawing nitrile group, is expected to be deshielded and resonate at a higher chemical shift (downfield) compared to H-6. These protons will likely appear as singlets or narrow doublets, with a small coupling constant typical for meta-positioned protons in a diazine ring.

-

Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and will therefore appear as a sharp singlet. The electron-donating nature of the nitrogen atom will shield these protons, causing them to resonate upfield, likely in the range of δ 3.0-3.5 ppm.

Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule.

-

Aromatic Carbons (C-2, C-3, C-5, C-6): These will resonate in the aromatic region of the spectrum (δ 120-160 ppm). C-5, being directly attached to the electron-donating amino group, is expected to be significantly shielded and appear at a lower chemical shift compared to the other ring carbons. Conversely, C-2, attached to the electron-withdrawing nitrile group, will be deshielded.

-

Nitrile Carbon (-C≡N): The carbon of the cyano group typically appears in a distinct region of the ¹³C NMR spectrum, generally between δ 115-125 ppm.

-

Dimethylamino Carbons (-N(CH₃)₂): The two equivalent methyl carbons will give rise to a single signal in the upfield region of the spectrum, typically around δ 40-50 ppm.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring high-quality NMR data. The choice of a 400 MHz spectrometer provides a good balance between resolution and accessibility.[1]

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to its key structural features.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| ~2220-2240 | -C≡N (Nitrile) | Stretching | Strong, sharp |

| ~1600-1450 | C=C and C=N | Aromatic ring stretching | Medium to strong |

| ~1360-1250 | C-N (Aromatic amine) | Stretching | Strong |

| ~3100-3000 | C-H (Aromatic) | Stretching | Medium to weak |

| ~2950-2850 | C-H (Alkyl) | Stretching | Medium |

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) around 2230 cm⁻¹. The presence of strong bands in the fingerprint region corresponding to the aromatic system and the C-N bond will further confirm the structure.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

-

Instrument Setup: Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to generate the IR spectrum. Perform baseline correction as needed.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of the structure.

Expected Mass Spectral Data

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, as it typically results in a prominent protonated molecular ion peak ([M+H]⁺).

| Adduct | Predicted m/z |

| [M+H]⁺ | 149.08217 |

| [M+Na]⁺ | 171.06411 |

| [M+K]⁺ | 187.03805 |

| [M]⁺ | 148.07434 |

| (Data sourced from PubChemLite)[5] |

The high-resolution mass spectrum should show the monoisotopic mass of the protonated molecule at m/z 149.0822, which corresponds to the molecular formula C₇H₉N₄⁺.

Potential Fragmentation Pathway

Under harsher ionization conditions, such as electron ionization (EI), or through tandem MS (MS/MS) experiments, fragmentation of the molecular ion would be expected. A likely fragmentation pathway involves the loss of a methyl radical (•CH₃) from the dimethylamino group, which is a common fragmentation for N-methylated compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Dimethylamino)-2-pyrazinecarbonitrile | C7H8N4 | CID 45088191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H8N4) [pubchemlite.lcsb.uni.lu]

The Pyrazine Nucleus: A Privileged Scaffold for Modern Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized therapeutic strategies for numerous diseases. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are paramount, and among them, the pyrazine ring has distinguished itself as a "privileged scaffold." This guide provides a detailed technical exploration of pyrazine-based kinase inhibitors, delving into the chemical rationale for their prevalence, their mechanisms of action, strategies for their design and synthesis, and the critical experimental protocols for their evaluation. We will offer field-proven insights into the causality behind experimental choices, present detailed methodologies for key assays, and provide a quantitative look at structure-activity relationships to empower researchers in the rational design of next-generation therapeutics.

The Strategic Advantage of the Pyrazine Core

Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to phosphorylate substrate proteins. The majority of kinase inhibitors are designed to be ATP-competitive, occupying the ATP-binding pocket and preventing this phosphotransfer reaction. The efficacy of such an inhibitor is largely dictated by its ability to form specific, high-affinity interactions with key amino acid residues within this pocket.

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is exceptionally well-suited for this role.[1] Its planar aromatic nature allows it to fit snugly within the often-hydrophobic ATP-binding site, while the strategically positioned nitrogen atoms serve as ideal hydrogen bond acceptors.[2] This enables the pyrazine core to form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-terminal lobes of the kinase domain. This hinge-binding interaction is a hallmark of many potent kinase inhibitors and serves as a critical anchor for the molecule.[2][3] Furthermore, the pyrazine ring is synthetically tractable, allowing for facile and diverse functionalization at its carbon positions, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.[3]

Mechanism of Action: Targeting the Engine of Cellular Signaling

Pyrazine-based inhibitors predominantly act as ATP-competitive inhibitors.[4][5] They achieve their effect by binding reversibly or irreversibly to the ATP-binding pocket, thereby blocking the kinase's ability to phosphorylate its downstream substrates.[5][6] This interruption of the signaling cascade can induce cellular responses such as apoptosis or cell cycle arrest, making these inhibitors potent therapeutic agents, especially in cancer where kinase signaling is frequently dysregulated.[4][7]

A prime example of a kinase family targeted by pyrazine-based inhibitors is the Aurora kinases . These serine/threonine kinases (comprising Aurora A, B, and C) are master regulators of mitosis, playing essential roles in centrosome maturation, spindle assembly, and chromosome segregation.[7][8] Their overexpression is a common feature in many human cancers and is linked to genomic instability and tumorigenesis.[6] Inhibiting Aurora kinases can lead to catastrophic mitotic failure in rapidly dividing cancer cells, making them a compelling therapeutic target.

The signaling pathway below illustrates the central role of Aurora kinases in cell cycle progression, highlighting the critical processes that are blocked by their inhibition.

Caption: The Aurora Kinase Signaling Pathway in Mitosis.

Design and Synthesis Strategies: Building the Inhibitor

The synthesis of pyrazine-based kinase inhibitors often revolves around building a substituted heterocyclic core. A common and versatile scaffold is the imidazo[1,2-a]pyrazine ring system.[5] The general synthetic approach allows for the introduction of diverse substituents at key positions to modulate the inhibitor's biological activity and physical properties.

A representative synthesis begins with a commercially available aminopyrazine, which undergoes cyclization followed by functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This strategy provides a modular and efficient route to a wide array of analogues for structure-activity relationship (SAR) studies.

The diagram below outlines a generalized workflow for the discovery and validation of a novel pyrazine-based kinase inhibitor, from initial design to cellular confirmation of activity.

Caption: Drug Discovery Workflow for Pyrazine-based Kinase Inhibitors.

Structure-Activity Relationship (SAR): Decoding Potency and Selectivity

The goal of rational drug design is to understand how specific structural modifications to a molecule affect its biological activity. For pyrazine-based kinase inhibitors, SAR studies are crucial for optimizing potency against the target kinase while minimizing off-target effects. By systematically altering substituents on the pyrazine core, medicinal chemists can fine-tune the inhibitor's interaction with the ATP-binding pocket.

The following table presents SAR data for a series of imidazo[1,2-a]pyrazine derivatives designed as Aurora kinase inhibitors. This data illustrates how modifications at the C3 and C6 positions of the heterocyclic core, as well as the substituent on the N-phenyl ring, impact inhibitory potency against Aurora A and Aurora B kinases, and cellular activity.

| Compound | R¹ (C3) | R² (C6) | R³ (N-phenyl) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | p-HH3 (S10) IC₅₀ (nM) (Cellular Assay) |

| 1a | H | Pyridin-3-yl | 4-morpholinophenyl | 11 | 35 | 30 |

| 1b | Cl | Pyridin-3-yl | 4-morpholinophenyl | 4 | 29 | 15 |

| 1c | Me | Pyridin-3-yl | 4-morpholinophenyl | 6 | 45 | 22 |

| 2a | Cl | Phenyl | 4-morpholinophenyl | 15 | 110 | 120 |

| 2b | Cl | 4-fluorophenyl | 4-morpholinophenyl | 10 | 60 | 60 |

| 3a | Cl | Pyridin-3-yl | 4-(4-methylpiperazin-1-yl)phenyl | 2 | 10 | 10 |

| 3b | Cl | Pyridin-3-yl | 4-(pyrrolidin-1-yl)phenyl | 3 | 15 | 12 |

Data synthesized from Bouloc, N., et al. (2010). Bioorganic & Medicinal Chemistry Letters.

Causality Behind the Data:

-

C3 Position (R¹): Introducing a small, electron-withdrawing chlorine atom at the C3 position (Compound 1b ) improves potency against both Aurora A and B compared to the unsubstituted analogue (1a ). This suggests the chloro group may engage in a favorable interaction within the binding pocket or influence the electronics of the core.

-

C6 Position (R²): Replacing the pyridin-3-yl group (1b ) with a phenyl group (2a ) significantly reduces potency, especially against Aurora B. This highlights the importance of the nitrogen in the pyridine ring for a key interaction, likely a hydrogen bond.

-

N-phenyl Ring (R³): Modifications to the solvent-exposed N-phenyl ring are critical for tuning cellular activity and pharmacokinetic properties. Altering the basic amine here (e.g., comparing 1b to 3a and 3b ) can fine-tune potency and properties like cell permeability and solubility.

Experimental Protocols for Inhibitor Evaluation

Evaluating the efficacy of a newly synthesized inhibitor requires a multi-step, self-validating system of experiments. This begins with a direct measure of enzyme inhibition in a purified, cell-free system (biochemical assay) and progresses to measuring the compound's effect on living cells (cell-based assays).

Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol

Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity increases, more ATP is converted to ADP. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.

Step-by-Step Methodology: [1]

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of test compound (inhibitor) at various concentrations (typically a 10-point, 3-fold serial dilution in a buffer containing a small percentage of DMSO). Include positive (no inhibitor) and negative (no kinase) controls.

-

Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase, e.g., Aurora A, and a suitable substrate, e.g., a peptide, in kinase reaction buffer).

-

Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and provides luciferase/luciferin to detect the newly synthesized ATP.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The data is typically normalized to the controls (0% inhibition for the 'no inhibitor' wells and 100% inhibition for the 'no kinase' wells).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC₅₀ value.

-

Cell-Based Viability Assay: MTT Protocol

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells. A cytotoxic or anti-proliferative compound will result in a decreased formazan signal.

Step-by-Step Methodology: [4][5]

-

Cell Seeding:

-

Culture cancer cells (e.g., HCT116 colon cancer cells) to ~80% confluency.

-

Trypsinize, count, and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells per well) in a volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazine-based inhibitor in culture medium.

-

Carefully remove the medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubate the plate for a desired exposure period (e.g., 72 hours) at 37°C, 5% CO₂.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂. During this time, visible purple formazan crystals will form within the living cells.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the cells or the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.

-

Place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

-

Future Perspectives and Challenges

Pyrazine-based kinase inhibitors have already made a significant impact on clinical practice, with several FDA-approved drugs treating various cancers and inflammatory diseases.[5][7] The future of this field lies in addressing key challenges, primarily the development of acquired resistance to therapy. Resistance often arises from mutations in the target kinase, particularly at the "gatekeeper" residue, which can prevent the inhibitor from binding effectively.[4]

Future research will focus on:

-

Developing next-generation inhibitors: Designing novel pyrazine scaffolds that can overcome known resistance mutations.

-

Targeting allosteric sites: Moving beyond the ATP-binding pocket to develop inhibitors that bind to other sites on the kinase, a strategy that can offer higher selectivity and a different resistance profile.

-

Polypharmacology: Rationally designing inhibitors that target multiple kinases in a disease-relevant pathway, which may provide a more durable therapeutic response.

The pyrazine scaffold, with its proven track record and synthetic versatility, will undoubtedly remain a cornerstone of these future drug discovery efforts.

References

-

CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Al-Ostoot, F. H., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

-

Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. Retrieved from [Link]

-

Garg, M., et al. (2024). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine, 22(1), 556. Retrieved from [Link]

-

Tang, A., et al. (2017). Aurora kinases: novel therapy targets in cancers. Oncotarget, 8(15), 25637-25651. Retrieved from [Link]

-

Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Retrieved from [Link]

-

Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(23), 9508-9524. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from [Link]

Sources

- 1. ul.netd.ac.za [ul.netd.ac.za]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 5-(Dimethylamino)pyrazine-2-carbonitrile: An In-Depth Technical Guide

This comprehensive guide provides a detailed protocol for the synthesis of 5-(Dimethylamino)pyrazine-2-carbonitrile, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The protocol herein is built upon the foundational principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.

Introduction and Significance

This compound is a substituted pyrazine derivative of significant interest in the development of novel therapeutic agents. The pyrazine core is a common scaffold in a multitude of biologically active molecules, and the unique substitution pattern of this compound, featuring a dimethylamino group and a nitrile moiety, offers versatile handles for further chemical modifications. The electron-donating dimethylamino group and the electron-withdrawing nitrile group on the pyrazine ring create a unique electronic environment, influencing the molecule's reactivity and potential biological interactions.

Chemical Properties and Safety Overview

Before commencing any experimental work, it is crucial to be familiar with the properties and hazards of the target molecule and all reagents involved.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| This compound | C₇H₈N₄ | 148.17 | 221295-05-2 | Harmful if swallowed, in contact with skin, and if inhaled. Causes skin irritation and serious eye damage.[1] |

| 5-Chloropyrazine-2-carbonitrile | C₅H₂ClN₃ | 139.54 | 36070-75-4 | Acute toxicity (oral, dermal, inhalation), skin and eye irritation. |

| Dimethylamine (solution) | C₂H₇N | 45.08 | 124-40-3 | Flammable, corrosive, causes severe skin burns and eye damage, toxic if inhaled. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Highly flammable liquid and vapor, may form explosive peroxides, causes serious eye irritation. |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An emergency eyewash and shower station should be readily accessible.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This reaction is particularly effective for electron-deficient aromatic rings, such as pyrazine, especially when activated by electron-withdrawing groups like the nitrile (-CN) group.

In this protocol, the chlorine atom at the C5 position of 5-chloropyrazine-2-carbonitrile is displaced by the nucleophilic dimethylamine. The pyrazine ring's nitrogen atoms, along with the nitrile group, withdraw electron density from the ring, making it susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride leaving group is expelled.

Visualizing the Reaction Mechanism

Caption: General schematic of the SₙAr reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents

-

5-Chloropyrazine-2-carbonitrile (1.0 eq)

-

Dimethylamine solution (e.g., 40% in water or 2M in THF) (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Potassium Carbonate (K₂CO₃) (optional, as a base)

-

Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography elution)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 5-chloropyrazine-2-carbonitrile (1.0 eq).

-

Dissolve the starting material in anhydrous THF. The volume of the solvent should be sufficient to ensure proper stirring (e.g., 10-20 mL per gram of starting material).

-

-

Addition of Nucleophile:

-

To the stirred solution, add the dimethylamine solution (2.0-3.0 eq) dropwise at room temperature. If a solution in water is used, the reaction may be biphasic. If a solution in THF is used, the addition is typically homogenous.

-

Optional: If using dimethylamine hydrochloride or if a stronger base is desired to scavenge the generated HCl, anhydrous potassium carbonate (1.5-2.0 eq) can be added to the reaction mixture.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate 7:3). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

A gradient elution system of hexanes and ethyl acetate is recommended to isolate the pure this compound.

-

Characterization

The purified product should be characterized to confirm its identity and purity.

-

Appearance: Typically a solid.

-

¹H NMR and ¹³C NMR: To confirm the structure.

-

Mass Spectrometry: To confirm the molecular weight (148.17 g/mol ).[1]

-

Melting Point: To assess purity.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification of this compound.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, the reaction time can be extended. Ensure that the dimethylamine solution is of good quality and that an adequate excess is used. The use of a base like potassium carbonate can sometimes facilitate the reaction by neutralizing the generated HCl.

-

Low Yield: Low yields can result from incomplete reaction, degradation of the product during work-up or purification, or mechanical losses. Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent side reactions. Careful extraction and chromatography techniques are essential to maximize recovery.

-

Purification Challenges: If the product is difficult to separate from impurities, optimizing the chromatography eluent system is crucial. A shallow gradient can improve separation. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for their research and development needs. The principles of nucleophilic aromatic substitution are fundamental to this transformation, and an understanding of the reaction mechanism is key to troubleshooting and optimizing the synthesis.

References

-

PubChem. 5-(Dimethylamino)-2-pyrazinecarbonitrile. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of 5-(Dimethylamino)pyrazine-2-carbonitrile and Other Novel Pyrazine Derivatives

Introduction: The Therapeutic Potential of Pyrazine Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Pyrazines, a class of nitrogen-containing heterocyclic compounds, are found in a variety of natural products and are integral to many approved drugs, including those with anticancer and antibacterial properties.[1] The strategic placement of nitrogen atoms within the pyrazine ring allows for critical interactions with biological targets, such as the hinge region of kinases, making them attractive candidates for drug development, particularly in oncology.[2]

5-(Dimethylamino)pyrazine-2-carbonitrile (5-DMAP-2-CN) is a novel compound belonging to this promising class. To evaluate the therapeutic efficacy of 5-DMAP-2-CN and other similar pyrazine derivatives, a systematic approach employing a series of robust cell-based assays is essential. These assays provide critical insights into the compound's effects on cell viability, proliferation, and the underlying molecular mechanisms of action.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based assay methods for evaluating the efficacy of 5-DMAP-2-CN. It offers detailed, step-by-step protocols for key experiments, explains the scientific rationale behind these methods, and provides guidance on data interpretation.

I. Initial Screening: Assessing Cytotoxicity and Cell Viability

The first step in evaluating a novel compound is to determine its effect on cell viability and to quantify its cytotoxic or cytostatic effects.[3] Cell viability assays are fundamental in drug discovery for assessing a compound's potential toxicity and for determining the dose-response relationship.[3][4]

A. Rationale for Viability Assays

Viability assays measure the overall health of a cell population and can distinguish between compounds that kill cells (cytotoxic) and those that inhibit their growth (cytostatic).[3] These assays typically rely on measuring metabolic activity, which is directly proportional to the number of viable cells.[5]

B. Recommended Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5][6] In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product that can be quantified spectrophotometrically.[5][6]

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT Cell Viability Assay.

Protocol: MTT Cell Viability Assay

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (5-DMAP-2-CN)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Compound Treatment: Prepare serial dilutions of 5-DMAP-2-CN in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).[2]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is then generated to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Parameter | Description |

| IC50 | The half-maximal inhibitory concentration of the compound. |

| Dose-Response Curve | A graphical representation of the relationship between compound concentration and cell viability. |

II. Elucidating the Mechanism of Cell Death: Apoptosis Assays

If 5-DMAP-2-CN induces a decrease in cell viability, the next step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects.[7]

A. Rationale for Apoptosis Assays

Apoptosis is a highly regulated process involving a cascade of molecular events.[7][8] Assays that detect these events can confirm if a compound induces apoptosis and can provide insights into the specific apoptotic pathway involved.[9] It is often recommended to use more than one method to confirm apoptosis.[9][10]

B. Recommended Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Annexin V staining is a widely used method for detecting early-stage apoptosis.[7][10] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late-stage apoptotic and necrotic cells, allowing for the differentiation between different stages of cell death.

Experimental Workflow: Annexin V/PI Staining by Flow Cytometry

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol: Annexin V/PI Staining

Materials:

-

Cells treated with 5-DMAP-2-CN

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of 5-DMAP-2-CN for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis and Interpretation

The flow cytometry data will allow for the quantification of four cell populations:

| Population | Annexin V Staining | PI Staining | Interpretation |

| Q1 | Negative | Positive | Necrotic cells |

| Q2 | Positive | Positive | Late apoptotic cells |

| Q3 | Negative | Negative | Viable cells |

| Q4 | Positive | Negative | Early apoptotic cells |

III. Investigating Effects on Cell Proliferation: Cell Cycle Analysis

In addition to inducing cell death, anticancer compounds can also inhibit cell proliferation by causing cell cycle arrest.[11]

A. Rationale for Cell Cycle Analysis

Cell cycle analysis using flow cytometry provides a snapshot of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] This allows for the determination of whether a compound induces arrest at a specific checkpoint.

B. Recommended Cell Cycle Assay: Propidium Iodide (PI) Staining

PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[12][13] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[12]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

-

Cells treated with 5-DMAP-2-CN

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with 5-DMAP-2-CN and harvest as previously described.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

Data Analysis and Interpretation

The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest at that checkpoint.

| Cell Cycle Phase | DNA Content |

| G0/G1 | 2N |

| S | Between 2N and 4N |

| G2/M | 4N |

IV. Delving into Molecular Mechanisms: Signaling Pathway Analysis

To understand the specific molecular targets of 5-DMAP-2-CN, it is crucial to investigate its effects on key signaling pathways involved in cell survival, proliferation, and apoptosis.

A. Rationale for Signaling Pathway Analysis

Western blotting is a powerful technique for detecting and quantifying the expression levels of specific proteins in a cell lysate.[14] By examining the expression and phosphorylation status of key signaling proteins, researchers can identify the pathways modulated by the compound.[15]

B. Recommended Technique: Western Blotting

Western blotting involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest.